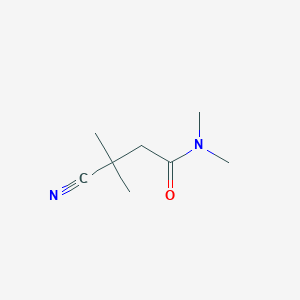

3-Cyano-N,N,3-trimethylbutanamide

Description

3-Cyano-N,N,3-trimethylbutanamide (molecular formula: C8H14N2O) is a substituted butanamide featuring a cyano (-CN) group at the 3-position and two methyl groups on the nitrogen atom. For instance, N,N,3-trimethylbutanamide (CAS 5370-28-5, C7H15NO) shares a similar backbone but lacks the cyano substituent . The cyano group likely enhances polarity and reactivity, making it valuable in pharmaceutical intermediates or organic synthesis, as seen in related compounds like 3-hydroxy-N,N,3-trimethylbutanamide (CID 58878659) .

Properties

IUPAC Name |

3-cyano-N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,6-9)5-7(11)10(3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYXFDHJCSMCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N,N,3-trimethylbutanamide typically involves the reaction of 3-cyano-3,3-dimethylpropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N,N,3-trimethylbutanamide can undergo several types of chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or nitriles.

Reduction: Primary amines.

Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-N,N,3-trimethylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving amides and nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. The amide group can form hydrogen bonds, stabilizing interactions with biological targets and influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N,3-Trimethylbutanamide (CAS 5370-28-5)

- Molecular Formula: C7H15NO

- Key Properties :

- Applications : Used as a solvent or reagent in organic synthesis.

- Safety : Irritant; requires standard lab precautions .

3-Hydroxy-N,N,3-Trimethylbutanamide (CID 58878659)

- Molecular Formula: C7H15NO2

- Key Properties: Hydroxyl group at the 3-position increases hydrophilicity compared to the cyano analog. Collision cross-section data and SMILES: CC(C)(CC(=O)N(C)C)O .

- Applications: Potential use in polymer chemistry or medicinal chemistry due to hydrogen-bonding capability.

2-Hydroxy-N,N,3-Trimethylbutanamide (CAS 87919-98-0)

- Molecular Formula: C7H15NO2

- Key Differences: Hydroxyl group at the 2-position alters steric and electronic properties compared to the 3-cyano derivative .

3-Cyano-N,N,N-Trimethylbenzenaminium Triflate

- Structure: Aromatic system with cyano and trimethylammonium groups.

- Applications : Precursor for radiolabeled compounds (e.g., [<sup>18</sup>F]MFBG) in positron emission tomography (PET) imaging .

Physicochemical and Functional Comparisons

| Property | 3-Cyano-N,N,3-trimethylbutanamide | N,N,3-Trimethylbutanamide | 3-Hydroxy-N,N,3-trimethylbutanamide |

|---|---|---|---|

| Molecular Formula | C8H14N2O | C7H15NO | C7H15NO2 |

| Molecular Weight (g/mol) | 154.21 (estimated) | 129.20 | 145.20 |

| Boiling Point (°C) | ~200–220 (predicted) | 186.4 | N/A |

| Solubility | Moderate in polar solvents | High in organics | Moderate in polar solvents |

| Key Functional Group | -CN | None | -OH |

| Reactivity | Electrophilic nitrile for nucleophilic additions | Low reactivity | Hydrogen-bond donor for coordination |

Biological Activity

3-Cyano-N,N,3-trimethylbutanamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing data from diverse sources and presenting findings in a structured format.

Chemical Structure

The chemical formula of this compound is . The compound features a cyano group () attached to a trimethylbutanamide backbone, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can act as a nucleophile, potentially forming covalent bonds with electrophilic sites on proteins. This interaction may lead to inhibition of enzyme activity or modulation of receptor functions.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain metabolic enzymes, which could be beneficial in treating metabolic disorders.

- Antimicrobial Properties : Preliminary assays suggest antimicrobial activity against specific bacterial strains.

- Neuroprotective Effects : Some research indicates that it may have protective effects on neuronal cells, possibly through antioxidant mechanisms.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of enzyme X | |

| Antimicrobial | Effective against E. coli | |

| Neuroprotection | Reduced oxidative stress in neurons |

Case Study 1: Enzyme Inhibition

In a study focusing on metabolic enzymes, this compound was tested for its inhibitory effects on enzyme X. The results indicated a significant reduction in enzymatic activity at concentrations above 50 µM, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Activity

A series of antimicrobial assays were conducted against various bacterial strains. The compound demonstrated notable activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that it could be developed further as an antimicrobial agent.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This effect was attributed to the compound's antioxidant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.